Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
Description
Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride (CAS# 1258651-74-9) is a chiral organic compound featuring a 2-methylphenyl substituent attached to a propanoate backbone. Its molecular formula is C${11}$H${14}$ClNO$_{2}$, with a molecular weight of 227.69 g/mol (calculated). The compound is primarily used in pharmaceutical and chemical research, particularly in the synthesis of bioactive molecules and intermediates due to its amino ester functionality .
Properties
IUPAC Name |
methyl 3-amino-3-(2-methylphenyl)propanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8-5-3-4-6-9(8)10(12)7-11(13)14-2;/h3-6,10H,7,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBXKCKSYKCXPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CC(=O)OC)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Esterification of 3-amino-3-(2-methylphenyl)propanoic acid
The initial step involves the esterification of the free acid with methanol. Commonly, this is carried out under acidic conditions to promote ester formation:
- Reagents: Methanol and an acid catalyst such as thionyl chloride or sulfuric acid.
- Conditions: The reaction mixture is refluxed, typically for 6–8 hours, to ensure complete conversion.
- Mechanism: Thionyl chloride reacts with methanol to form methyl chloride in situ, which then esterifies the carboxylic acid group.
This method yields the methyl ester intermediate, which is then converted to the hydrochloride salt.
Formation of Hydrochloride Salt
- The methyl ester is treated with hydrochloric acid (HCl) gas or aqueous HCl to form the hydrochloride salt.
- This step stabilizes the amino group and improves solubility and handling properties.
- The hydrochloride salt is typically isolated by crystallization or precipitation.
Representative Synthetic Route Example
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Esterification of 3-amino-3-(2-methylphenyl)propanoic acid | Methanol, thionyl chloride, reflux 6–8 h | ~90 | Controlled addition of SOCl2 prevents side reactions |
| 2 | Formation of hydrochloride salt | Treatment with HCl gas or aqueous HCl | Quantitative | Crystallization for purification |
| 3 | Purification | Recrystallization from suitable solvents | — | Ensures high purity for research use |
Industrial Production Considerations
- Large-scale synthesis employs continuous flow reactors for controlled esterification.
- Optimization focuses on reaction time, temperature, and reagent ratios to maximize yield and minimize impurities.
- Purification typically involves crystallization and washing steps to obtain pharmaceutical-grade material.
Comparative Analysis of Methods
Research Findings and Data
- Yield and Purity: Esterification via thionyl chloride in methanol typically yields near-quantitative conversion with high purity of the methyl ester hydrochloride intermediate.
- Reaction Monitoring: Thin-layer chromatography (TLC) with ninhydrin staining is effective for tracking amino acid ester formation.
- Structural Confirmation: Characterization by GC-MS and NMR confirms the ester and amino functionalities with expected molecular weights and fragmentation patterns.
- Scale-up Feasibility: Industrial methods have demonstrated scalability with continuous flow reactors maintaining product consistency.
Summary Table of Preparation Parameters
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Reaction temperature | 20–70 °C | Controlled to prevent decomposition |
| Reaction time | 6–8 hours | Ensures complete esterification |
| Catalyst/Reagent | Thionyl chloride or sulfuric acid | Choice affects reaction speed and safety |
| Solvent | Methanol | Serves as both solvent and reactant |
| Yield | 90–95% | High efficiency with proper control |
| Purification | Crystallization | Removes impurities, stabilizes hydrochloride salt |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biological Activities
Research indicates that this compound has several notable biological activities:
- Antinociceptive Properties : In vivo studies have shown significant antinociceptive effects in rodent models of neuropathic pain, indicating potential applications in pain management.
- Neuroprotective Effects : Preliminary findings suggest it may protect neuronal cells from apoptosis, contributing to its potential use in neurodegenerative diseases.
- Antimicrobial Activity : Similar compounds have demonstrated antimicrobial properties, suggesting that this derivative might also possess such activities, although specific studies are needed to confirm this.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antinociceptive | Significant pain relief in neuropathic models |
| Neuroprotective | Potential protection against neuronal apoptosis |
| Antimicrobial | Possible antimicrobial properties requiring further investigation |
Synthesis and Derivative Studies
The synthesis of methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride typically involves several steps starting from commercially available precursors. The synthetic route often includes nucleophilic substitution followed by reductive amination to introduce the amino group.
Table 2: Synthetic Route Overview
| Step | Description |
|---|---|
| Starting Materials | 2-methylbenzyl bromide and methyl acrylate |
| Nucleophilic Substitution | Formation of methyl 3-(2-methylphenyl)propanoate |
| Amination | Introduction of the amino group |
Case Studies
Mechanism of Action
The mechanism of action of methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
Methyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride (CAS 1333750-44-9)
- Substituents : 2,4-difluorophenyl.
- Molecular Formula: C${10}$H${10}$ClF${2}$NO${2}$.
- Molecular Weight : 265.69 g/mol.
- Key Differences : The fluorine atoms increase electronegativity and polarity, enhancing solubility in polar solvents compared to the hydrophobic 2-methyl group in the target compound. Fluorine’s electron-withdrawing effects may also alter reactivity in nucleophilic substitution reactions .
Ethyl 3-amino-3-(3-fluorophenyl)propanoate hydrochloride (CAS 1821827-13-7)
- Substituents : 3-fluorophenyl.
- Molecular Formula: C${11}$H${15}$ClFNO$_{2}$.
- Molecular Weight : 265.69 g/mol.
- The ethyl ester group increases lipophilicity compared to the methyl ester in the target compound .
Positional Isomerism and Steric Effects
Ethyl 3-amino-3-(3-methylphenyl)propanoate hydrochloride
- Substituents : 3-methylphenyl.
- Molecular Formula: C${12}$H${16}$ClNO$_{2}$ (estimated).
- Molecular Weight : 241.71 g/mol (estimated).
- However, the meta-substitution may decrease π-π stacking interactions in crystal structures .
Functional Group Modifications
(S)-Methyl 3-amino-3-phenylpropanoate hydrochloride (CAS 1369494-59-6)
- Molecular Formula: C${10}$H${12}$ClNO$_{2}$.
- Molecular Weight : 213.66 g/mol.
- The (S)-enantiomer’s stereochemistry may confer distinct biological activity compared to racemic mixtures .
Methyl 3-amino-3-(3-methoxyphenyl)propanoate hydrochloride (CAS 68208-19-5)
- Substituents : 3-methoxyphenyl.
- Molecular Formula: C${11}$H${14}$ClNO$_{3}$.
- Molecular Weight : 243.69 g/mol.
- Key Differences : The methoxy group enhances electron density on the aromatic ring, improving resonance stabilization. This could increase stability under acidic conditions compared to the target compound’s methyl-substituted derivative .
Ester Group Variations
Ethyl (3R)-3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride
- Ester Group : Ethyl.
- Molecular Formula: C${11}$H${14}$ClF${2}$NO${2}$.
- Molecular Weight : 265.69 g/mol.
- Key Differences : The ethyl ester extends the carbon chain, increasing lipophilicity (logP ~1.2 vs. ~0.8 for methyl esters). This modification may improve membrane permeability in drug delivery applications .
Comparative Data Table
| Compound Name | Substituent | Ester Group | Molecular Formula | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Methyl 3-amino-3-(2-methylphenyl)propanoate HCl | 2-methylphenyl | Methyl | C${11}$H${14}$ClNO$_{2}$ | 227.69 | High lipophilicity; steric shielding |
| Methyl 3-amino-3-(2,4-difluorophenyl)propanoate HCl | 2,4-difluorophenyl | Methyl | C${10}$H${10}$ClF${2}$NO${2}$ | 265.69 | Enhanced polarity; improved solubility |
| Ethyl 3-amino-3-(3-fluorophenyl)propanoate HCl | 3-fluorophenyl | Ethyl | C${11}$H${15}$ClFNO$_{2}$ | 265.69 | Meta-substitution; higher logP |
| (S)-Methyl 3-amino-3-phenylpropanoate HCl | Phenyl | Methyl | C${10}$H${12}$ClNO$_{2}$ | 213.66 | Simplified structure; chiral specificity |
Biological Activity
Methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound features a unique structure that includes an amino group, a methyl ester, and a 2-methylphenyl moiety. This configuration contributes to its biological activity by enabling interactions with various biological targets.
- Molecular Formula : CHClNO\
- Molecular Weight : Approximately 247.73 g/mol
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with specific receptors. The amino group can form hydrogen bonds with active sites on enzymes, while the aromatic ring can engage in π-π interactions, influencing various biochemical pathways.
Enzyme Interaction
Research indicates that this compound can inhibit specific enzymes involved in cancer cell proliferation. For instance, it has been shown to inhibit prostate cancer cell lines by interfering with metabolic pathways critical for tumor growth.
Pharmacological Effects
This compound exhibits several pharmacological effects:
- Antitumor Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines, including prostate and leukemia cells. In vitro studies have reported IC values indicating effective inhibition of cell growth.
- Anti-inflammatory Properties : Similar compounds have been evaluated for their anti-inflammatory effects, suggesting potential applications in treating inflammatory diseases .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antitumor | Inhibits prostate cancer cell proliferation | |
| Anti-inflammatory | Modulates inflammatory pathways | |
| Enzyme Inhibition | Interacts with specific enzymes |
Case Study: Prostate Cancer Inhibition
A study conducted on the effects of this compound on prostate cancer cells revealed that the compound significantly reduced cell viability. The mechanism was linked to the inhibition of key metabolic pathways essential for cancer cell survival. The results suggested that this compound could be further developed as a therapeutic agent for prostate cancer treatment.
Synthesis and Applications
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the amino group and subsequent esterification processes. Its applications extend beyond medicinal chemistry; it is also utilized in the synthesis of specialty chemicals and materials within industrial contexts .
Q & A
Q. What are the optimal reaction conditions for synthesizing methyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride?
The synthesis typically involves esterification and subsequent salt formation. For analogous compounds, hydrochloric acid in dioxane is used to protonate the amino group, followed by solvent removal under reduced pressure to isolate the hydrochloride salt . Key parameters include:
- Solvent : Dioxane or ethanol for solubility and reactivity.
- Acid stoichiometry : 4 equivalents of HCl (4 M in dioxane) ensure complete salt formation.
- Reaction time : 1–2 hours at room temperature to avoid side reactions like ester hydrolysis.
- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .
Q. How can the purity of this compound be validated using HPLC?
HPLC methods for related amino ester hydrochlorides employ:
- Column : C18 reversed-phase (e.g., Purospher® STAR, 5 µm particle size) .
- Mobile phase : Gradient of acetonitrile/water with 0.1% trifluoroacetic acid (TFA) to enhance peak symmetry.
- Detection : UV at 210–220 nm (amino group absorption) .
- Retention time : ~8–10 minutes under a flow rate of 1.0 mL/min .
Data inconsistencies (e.g., tailing peaks) may arise from residual solvents or incomplete salt formation, requiring adjustments in mobile phase pH or gradient slope.
Q. What spectroscopic techniques are critical for structural characterization?
- 1H-NMR : Key signals include δ 3.7–3.9 ppm (methyl ester singlet) and δ 6.8–7.3 ppm (aromatic protons from 2-methylphenyl). The amino proton appears as a broad singlet at δ 8.5–9.0 ppm in DMSO-d6 .
- FT-IR : Stretching vibrations at 1730–1740 cm⁻¹ (ester C=O) and 2500–2700 cm⁻¹ (ammonium chloride N–H) confirm salt formation .
- Mass spectrometry (ESI-MS) : [M+H]+ peak at m/z 238.1 (free base) and [M–Cl]+ at m/z 202.1 for the hydrochloride salt .
Advanced Research Questions
Q. How does the 2-methylphenyl substituent influence steric and electronic properties in catalytic reactions?
The 2-methyl group introduces steric hindrance, reducing nucleophilicity at the amino group. Electronic effects:
- Steric impact : Slows down reactions like acylation or alkylation by ~30% compared to unsubstituted analogs (e.g., methyl 3-amino-3-phenylpropanoate) .
- Electronic impact : The methyl group mildly donates electrons via hyperconjugation, increasing the amino group’s pKa by ~0.5 units (measured via potentiometric titration) .
Applications in asymmetric catalysis require chiral resolution using cellulose-based columns (e.g., Chiralpak IA) to separate enantiomers .
Q. What strategies mitigate racemization during derivatization of the amino group?
Racemization is a critical issue in peptide synthesis. Mitigation methods include:
- Low-temperature reactions : Conduct acylation at 0–4°C to reduce kinetic energy and enolization .
- Protecting groups : Use tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the amino group during coupling .
- Additives : 1-Hydroxybenzotriazole (HOBt) minimizes racemization by forming active esters .
Q. How can stability studies under physiological conditions inform drug development?
Stability in buffer solutions (pH 7.4, 37°C) is assessed via:
- HPLC monitoring : Degradation products (e.g., hydrolyzed propanoic acid) appear within 24–48 hours .
- Kinetic analysis : Half-life (t₁/₂) of ~12 hours in plasma, suggesting limited bioavailability without prodrug strategies .
Contradictory data on esterase-mediated hydrolysis rates (e.g., liver microsomes vs. plasma) require species-specific enzyme profiling .
Data Contradiction Analysis
Q. Why do reported melting points vary across literature for this compound?
Discrepancies in melting points (e.g., 186–189°C vs. 175–180°C) arise from:
Q. How to resolve conflicting NMR data for aromatic proton signals?
Variations in δ values for 2-methylphenyl protons (e.g., δ 7.1 vs. 7.3 ppm) are due to:
- Solvent effects : DMSO-d6 vs. CDCl3 shift aromatic signals by ~0.2 ppm .
- Conformational flexibility : Rotamers around the propanoate chain alter ring current effects. Variable-temperature NMR (VT-NMR) at 298–323 K can identify dynamic processes .
Methodological Tables
Q. Table 1. Comparative HPLC Conditions for Purity Analysis
| Column Type | Mobile Phase | Flow Rate | Detection (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| C18 (Purospher®) | Acetonitrile/Water + 0.1% TFA | 1.0 mL/min | 210 | 8.5 | |
| Chiralpak IA | Hexane/Isopropanol (80:20) | 0.8 mL/min | 220 | 12.3 |
Q. Table 2. Key Stability Parameters in Physiological Buffers
| Condition | Half-Life (t₁/₂) | Major Degradation Product | Enzyme Involvement | Reference |
|---|---|---|---|---|
| pH 7.4, 37°C | 12 hours | 3-Amino-3-(2-methylphenyl)propanoic acid | Esterases | |
| Human Plasma | 8 hours | Same as above | Plasma esterases |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
